4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[1-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindol-5-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29ClN2OS/c1-24-8-19-31(20-9-24)40-35-26(23-37-28-13-11-27(36)12-14-28)10-21-33-32(35)22-34(25-6-4-3-5-7-25)38(33)29-15-17-30(39-2)18-16-29/h3-9,11-20,22-23H,10,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWIIEATYLXPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C=NC6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline, with the CAS number 477869-22-0, is a complex organic compound notable for its potential biological activities. This compound has garnered attention due to its structural features that may confer significant pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 561.14 g/mol. The structure includes various functional groups, such as a chloro group, methoxy phenyl, and sulfanyl moiety, which may influence its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, structural analogs have been shown to inhibit cancer cell proliferation effectively. The structure–activity relationship (SAR) analysis highlights that the presence of specific substituents on the phenyl rings is crucial for enhancing cytotoxicity against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 | A431 (skin cancer) |
| Compound B | 1.98 | HT29 (colon cancer) |
Anticonvulsant Activity
Compounds with similar frameworks have also been evaluated for anticonvulsant activity. For example, certain derivatives demonstrated significant efficacy in animal models of epilepsy, suggesting that modifications in the indole ring could enhance therapeutic effects against seizures.
Antimicrobial Properties
The antimicrobial potential of related compounds has been explored extensively. The presence of electron-withdrawing groups like chlorine and sulfonyl moieties has been linked to increased antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microbe | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 46.9 µg/mL |
| Escherichia coli | 93.7 µg/mL |
Study on Antitumor Effects
A recent study published in a peer-reviewed journal investigated the antitumor effects of a series of indole derivatives, including those structurally similar to our compound of interest. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study emphasized the importance of the methoxy group in enhancing the apoptotic effect.
Evaluation of Anticonvulsant Activity
Another research article focused on evaluating the anticonvulsant properties of indole-based compounds in rodent models. The study revealed that specific analogs reduced seizure frequency significantly compared to control groups, suggesting a potential mechanism involving modulation of neurotransmitter systems.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several therapeutic areas:
1. Anticancer Activity
- Studies have indicated that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. The unique structure of 4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline enhances its potential as an anticancer agent by targeting specific pathways involved in tumor growth.
2. Antimicrobial Properties
- Research has identified similar indole derivatives as effective antimicrobial agents. Their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes makes them candidates for further development in treating infections.
3. Inhibition of Enzymatic Activity
- The compound's structure suggests potential for inhibiting enzymes like lipoxygenase, which is involved in inflammatory processes. This could lead to applications in treating inflammatory diseases.
Materials Science Applications
The unique electronic properties of this compound make it suitable for:
1. Organic Photovoltaics
- Due to its conjugated system, this compound can be explored as a material for organic solar cells, potentially improving efficiency through enhanced charge transport properties.
2. Light Emitting Diodes (LEDs)
- The luminescent properties of similar compounds have been harnessed in LED technology, suggesting that this compound could contribute to the development of more efficient light-emitting materials.
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of this compound:
Comparison with Similar Compounds
4-Fluoro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline
- Substituent Variation : The fluorine atom replaces chlorine at the aniline para position.
- Impact: Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chlorine.
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline
- Substituent Variation : The indole core is absent; instead, a 3,4-dimethoxyphenyl group forms the imine with 4-chloroaniline.
- The dimethoxy groups increase electron density, which could enhance solubility but reduce oxidative stability .
4-Methoxy-N-(2-(9-(methylsulfonyl)-2-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-4-yl)ethyl)aniline
- Substituent Variation : A pyridoindole core with sulfonyl and tosyl groups replaces the dihydroindole system.
- This compound’s bioactivity profile may differ significantly due to altered hydrogen-bonding capacity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Crystallographic Parameters (Selected Examples)
Research Findings
- Crystallography : The 3,4-dimethoxyphenyl analogue (Table 2) exhibits planar geometry (RMSD 0.0081 Å for the anilinic group), suggesting that the target compound’s indole core may adopt similar planarity, stabilized by intramolecular hydrogen bonds (e.g., N–H⋯S or N–H⋯Cl) .
- Synthetic Accessibility : The sulfanyl (S-C₆H₄-Me) group in the target compound likely enhances synthetic complexity compared to simpler Schiff bases, requiring multi-step protocols involving thioether formation and imine condensation .
- The 4-methylphenylsulfanyl group may confer unique interactions with hydrophobic enzyme pockets .
Q & A
Q. Reference :
Advanced: How do conformational variations in the solid state influence the compound’s reactivity?
Methodological Answer :
Conformational flexibility arises from the dihydroindole core and substituent steric effects. For example:
- X-ray crystallography () reveals dihedral angles between the 4-chloroaniline and methoxyphenyl moieties ranging from 19.68° to 45.54°, affecting π-π stacking and hydrogen bonding.
- Hirshfeld surface analysis () can quantify intermolecular interactions (e.g., C–H⋯O bonds), which stabilize specific conformations and influence solubility.
Implications : - Conformational differences may alter binding affinity in biological assays. Use DFT calculations to model energetically favorable conformers for target interaction studies.
Q. Reference :
Basic: Which spectroscopic techniques are critical for confirming structural integrity?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR identifies methoxy (δ 3.7–3.9 ppm) and sulfanyl-linked protons (δ 2.4–2.6 ppm for SCH3).
- ¹³C NMR confirms the imine (C=N) carbon at ~160 ppm ().
- Mass Spectrometry :
- High-resolution MS (HRMS) validates the molecular formula (e.g., C₃₄H₂₈ClN₂O₂S expected).
- X-ray Diffraction :
- Resolves stereochemical ambiguities in the dihydroindole core ().
Q. Reference :
Advanced: How can computational methods predict biological activity and resolve conflicting data?
Q. Methodological Answer :
- Molecular Docking :
- Contradiction Resolution :
- Compare assay conditions (e.g., cell lines, solvent used) across studies.
- Perform dose-response curves to reconcile IC₅₀ discrepancies. For example, solubility issues in aqueous buffers () may underreport activity.
Q. Reference :
Advanced: What role do substituents (e.g., sulfanyl, methoxy) play in electronic modulation?
Q. Methodological Answer :
Q. Methodological Answer :
- Ventilation : Use fume hoods for reactions involving volatile amines ().
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact ().
- Waste Disposal : Neutralize acidic/byproduct streams before disposal (pH 7–8).
Q. Reference :
Advanced: How can crystallographic data guide polymorph screening?
Q. Methodological Answer :
- Polymorph Identification :
- Compare unit cell parameters (e.g., ’s space group P21/c) with new batches via PXRD .
- Solvent Screening :
- Test crystallization in mixed solvents (e.g., ethanol/water) to induce different packing modes.
- Stability Testing :
- Use DSC/TGA to assess thermal stability of polymorphs.
Q. Reference :
Basic: How to address low yields in the final Schiff base formation step?
Q. Methodological Answer :
- Catalysis : Add a Lewis acid (e.g., ZnCl₂) to accelerate imine formation.
- Dehydration : Use molecular sieves to remove H₂O and shift equilibrium toward product ().
- Temperature Control : Maintain 60–70°C to balance reaction rate and byproduct formation.
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
